molecular formula C20H32O3 B13395377 Trachyloban-6B,17,18-triol

Trachyloban-6B,17,18-triol

Cat. No.: B13395377
M. Wt: 320.5 g/mol
InChI Key: BKQODMJLTYMIPZ-XMGBTHNHSA-N
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Description

Trachyloban-6B,17,18-triol is a diterpenoid compound characterized by a pentacyclic carbon skeleton with a tricyclo [3.2.1.0] octane system for the rings C, D, and E. This compound is part of the trachylobane family of diterpenes, which are known for their complex molecular structures and diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

Trachyloban-6B,17,18-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex diterpenoids.

    Biology: Investigated for its role in plant defense mechanisms and as a potential bioactive compound.

    Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.

    Industry: Utilized in the development of natural product-based pesticides and herbicides

Mechanism of Action

The mechanism of action of trachyloban-6B,17,18-triol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the antiapoptotic protein Bcl-xL, leading to the induction of apoptosis in cancer cells. Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trachyloban-6B,17,18-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other trachylobane diterpenoids. Its ability to undergo selective oxidation and substitution reactions further enhances its versatility as a synthetic intermediate and bioactive compound .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,3R,4S,5R,9S,10R,12R,13S)-5,13-bis(hydroxymethyl)-5,9-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol

InChI

InChI=1S/C20H32O3/c1-17(10-21)4-3-5-18(2)15-6-12-13-7-19(15,8-14(23)16(17)18)9-20(12,13)11-22/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16-,17+,18+,19-,20+/m1/s1

InChI Key

BKQODMJLTYMIPZ-XMGBTHNHSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)CO)O)C)CO

Canonical SMILES

CC1(CCCC2(C1C(CC34C2CC5C(C3)C5(C4)CO)O)C)CO

Origin of Product

United States

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